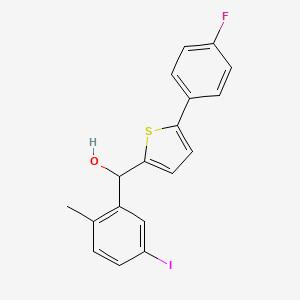

(5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanol

Description

(5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanol (CAS: 1818268-45-9, molecular formula: C₁₈H₁₄FIOS, MW: 424.27) is a critical intermediate in synthesizing Canagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor used to treat type 2 diabetes . Its structure features a thiophene ring linked to a 4-fluorophenyl group and a methanol-substituted 5-iodo-2-methylphenyl moiety.

Properties

IUPAC Name |

[5-(4-fluorophenyl)thiophen-2-yl]-(5-iodo-2-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FIOS/c1-11-2-7-14(20)10-15(11)18(21)17-9-8-16(22-17)12-3-5-13(19)6-4-12/h2-10,18,21H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVHPWTYCPDLIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)C(C2=CC=C(S2)C3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FIOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanol typically involves multi-step organic reactions. One common method includes the coupling of 4-fluorophenylthiophene with 5-iodo-2-methylbenzaldehyde under specific conditions to form the intermediate product. This intermediate is then subjected to reduction reactions to yield the final methanol derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanol can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

Substitution: Halogen substitution reactions can replace the iodine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) or silver nitrate (AgNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols .

Scientific Research Applications

(5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and material science.

Biology: The compound can be utilized in the study of biological pathways and enzyme interactions.

Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Analogs

| Compound Name | CAS/RN | Molecular Formula | Molecular Weight | Key Structural Differences | Primary Application |

|---|---|---|---|---|---|

| (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanol | 1818268-45-9 | C₁₈H₁₄FIOS | 424.27 | Methanol group at benzylic position | Canagliflozin intermediate |

| 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene | 898566-17-1 | C₁₈H₁₄FIS | 408.27 | Benzyl group instead of methanol | Canagliflozin intermediate |

| 5-(4-Fluorophenyl)-2-thienyl-methanone | 1071929-08-2 | C₁₈H₁₂FIO₂S | 430.25 | Methanone (C=O) instead of methanol | Pharmaceutical intermediate |

| 2-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-4-(quinoline-4-yl)-1H-imidazole-1-ol (5i) | - | C₂₅H₁₅Cl₂FN₃O | 482.31 | Imidazole core with Cl substituents | Antimicrobial research |

Structural and Functional Insights

The methanone analog (CAS 1071929-08-2) exhibits higher lipophilicity due to the ketone group, which may influence its pharmacokinetic profile in drug formulations . Halogen Effects: Iodine in the target compound and its analogs enhances molecular weight and may serve as a leaving group in cross-coupling reactions. Chlorine in imidazole derivatives (e.g., 5i) increases electronegativity, altering binding affinities in bioactive molecules .

Synthetic Considerations :

- The target compound and its benzyl analog (CAS 898566-17-1) are synthesized via nucleophilic substitution or condensation reactions , often requiring column chromatography for purification (>95% HPLC purity) .

- Imidazole derivatives (e.g., 5i) are synthesized using aldehyde precursors, yielding 56% for dichlorophenyl-substituted analogs .

Biological Activity: While the target compound is primarily an intermediate, structurally related thiophene-triazole hybrids (e.g., ) exhibit anticancer activity (IC₅₀: 1.28 µg/mL against MCF7 breast cancer cells) due to thiophene’s electron-rich π-system enhancing DNA intercalation .

Biological Activity

Overview

The compound (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanol (CAS No. 1818268-45-9) is a synthetic organic molecule characterized by its complex structure, which includes a thiophene ring and various substituents that contribute to its biological activity. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

- Molecular Formula: C18H14FIOS

- Molecular Weight: 424.27 g/mol

- CAS Number: 1818268-45-9

In Vitro Studies

Research has demonstrated that (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanol exhibits significant biological activity, particularly against human lung cancer cells. The compound's effects include:

- Cytotoxicity : In vitro assays show that the compound can inhibit the proliferation of cancer cell lines, indicating potential anticancer properties.

- Mechanism of Action : It is believed that the compound interacts with specific biomolecules, potentially inhibiting enzymes or altering gene expression related to cell growth and survival .

Enzyme Interaction

The compound's structure suggests it may bind to various enzymes and proteins, influencing their activity. Preliminary studies indicate that it may act as an inhibitor for certain targets involved in cancer progression .

Anticancer Activity

A study focusing on the compound's interaction with lung cancer cell lines revealed a dose-dependent inhibition of cell growth. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as a therapeutic agent in cancer treatment.

Comparison with Similar Compounds

The biological activity of (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanol can be compared with structurally similar compounds:

| Compound Name | Structure | Activity |

|---|---|---|

| (5-(4-Chlorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanol | Structure | Moderate anticancer activity |

| (5-(4-Bromophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanol | Structure | Low anticancer activity |

The presence of fluorine in this compound enhances its electronic properties, potentially increasing its binding affinity for biological targets compared to its analogs .

Molecular Mechanism

The proposed molecular mechanism through which (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanol exerts its effects includes:

- Binding Interactions : The compound likely forms stable complexes with target proteins, leading to altered functionality.

- Gene Expression Modulation : Changes in gene expression profiles have been observed in treated cell lines, suggesting a broader impact on cellular pathways involved in proliferation and apoptosis .

Research Applications

This compound serves as a valuable tool in drug discovery and development due to its unique structural features and biological properties. It is being investigated for:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions between thiophene and phenyl derivatives. Key steps include:

- Step 1 : Bromination or iodination of precursor aromatic rings to introduce reactive halogens .

- Step 2 : Grignard or Suzuki-Miyaura coupling to link the thiophene and phenyl moieties, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .

- Step 3 : Methanol group introduction via reduction of ketone intermediates (e.g., NaBH₄ in ethanol) .

- Critical Conditions : Temperature control (60–80°C for coupling), solvent choice (DMF or THF for solubility), and stoichiometric ratios (1:1.2 for aryl halide to boronic acid) to minimize side products .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 7.2–7.5 ppm (aromatic protons), δ 2.3 ppm (methyl group on phenyl), and δ 4.8 ppm (methanol -OH) .

- ¹³C NMR : Signals for thiophene carbons (~125–140 ppm), iodinated phenyl carbons (~95 ppm for C-I), and fluorinated phenyl carbons (~160 ppm for C-F) .

- IR : Stretching vibrations at ~3400 cm⁻¹ (-OH), ~1500 cm⁻¹ (C=C aromatic), and ~550 cm⁻¹ (C-I) .

- Mass Spectrometry : Molecular ion peak at m/z 408.272 (C₁₈H₁₄FIS) .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors/dust .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste .

- Storage : In airtight containers away from light (iodine sensitivity) at 2–8°C .

Advanced Research Questions

Q. What is the mechanism of action for this compound in biological systems, and how can binding affinity be experimentally determined?

- Methodological Answer :

- Mechanism : The compound’s hydroxyl and fluorophenyl groups enable hydrogen bonding and π-π stacking with enzyme active sites (e.g., kinases or GPCRs) .

- Binding Studies :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on a chip; measure real-time binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-protein interaction .

- Contradiction Resolution : Conflicting affinity data may arise from solvent polarity (e.g., DMSO vs. aqueous buffers) or protein conformational states .

Q. How do electronic properties of the thiophene and iodophenyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Thiophene : Electron-rich sulfur atom enhances electrophilic substitution at the 2-position, directing coupling reactions .

- Iodophenyl : Iodine’s polarizability stabilizes transition states in Pd-catalyzed couplings, improving regioselectivity vs. bromo/chloro analogs .

- Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution and predict reactive sites .

Q. What strategies mitigate side reactions (e.g., dehalogenation or oxidation) during synthesis?

- Methodological Answer :

- Dehalogenation Prevention : Use low-temperature conditions (<80°C) and avoid strong bases (e.g., NaOH) that may cleave C-I bonds .

- Oxidation Control : Add antioxidants (e.g., BHT) to reaction mixtures and store intermediates under nitrogen .

- Byproduct Analysis : HPLC with UV detection (λ = 254 nm) monitors purity; column chromatography (silica gel, hexane/EtOAc) isolates target compound .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) across labs .

- Meta-Analysis : Compare data from PubChem or EPA DSSTox (DTXSID70641949) to identify outliers .

- Dose-Response Curves : Use Hill equation modeling to differentiate true efficacy from assay artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.